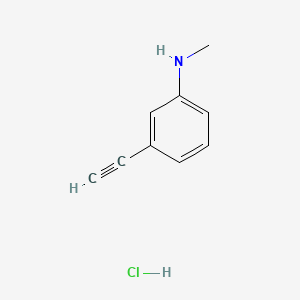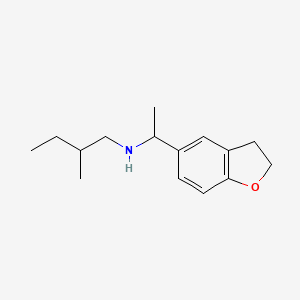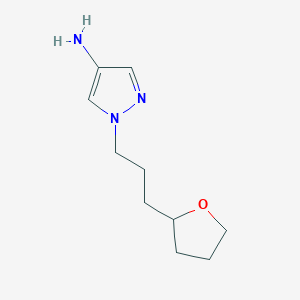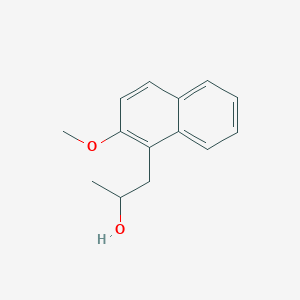
1-(2-Methoxynaphthalen-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxynaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C14H16O2. It is characterized by a naphthalene ring substituted with a methoxy group and a propanol side chain.
Preparation Methods
The synthesis of 1-(2-Methoxynaphthalen-1-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxynaphthalene with propanal in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-(2-Methoxynaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxynaphthalen-1-yl)propan-2-ol can be compared with similar compounds such as:
1-(2-Methoxynaphthalen-1-yl)propan-2-one: This compound differs by having a ketone group instead of a hydroxyl group, which affects its reactivity and applications.
1-(2-Aminophenyl)propan-2-ol:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for particular applications in research and industry.
Properties
CAS No. |
6947-70-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H16O2/c1-10(15)9-13-12-6-4-3-5-11(12)7-8-14(13)16-2/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
YXOMHDRPPKPIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC2=CC=CC=C21)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



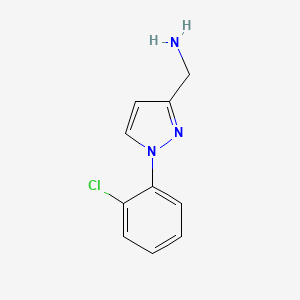
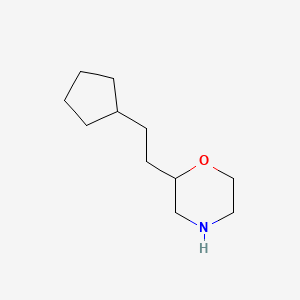
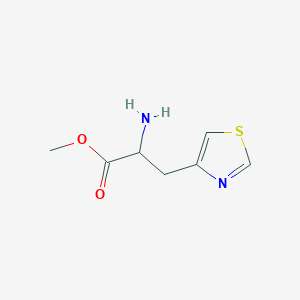
![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
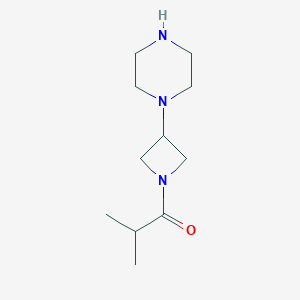
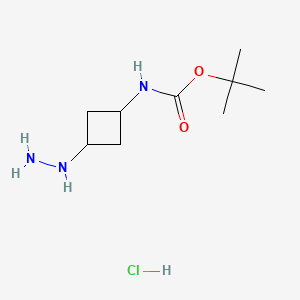
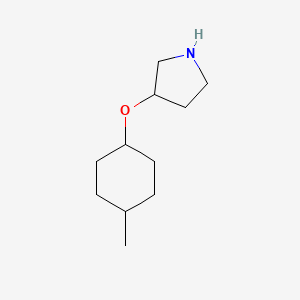
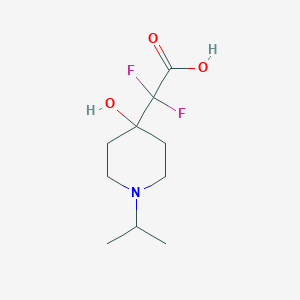
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
